Cas no 2137998-32-2 (3-(4-Bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid)

3-(4-Bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid is a brominated heterocyclic compound featuring a thiophene-oxazole scaffold, which is of significant interest in medicinal and materials chemistry. The presence of both bromine and carboxylic acid functional groups enhances its utility as a versatile intermediate for further synthetic modifications, such as cross-coupling reactions or derivatization into amides and esters. The ethyl substituent on the oxazole ring contributes to steric and electronic tuning, making it valuable for structure-activity relationship studies. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and functional materials due to its balanced reactivity and structural diversity. High purity and well-defined synthetic pathways ensure reproducibility in research applications.
3-(4-Bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid structure
2137998-32-2 structure
商品名:3-(4-Bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid
CAS番号:2137998-32-2
MF:C10H8BrNO3S
メガワット:302.144420623779
CID:5777174
PubChem ID:165962117

3-(4-Bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2137998-32-2
    • 3-(4-bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid
    • EN300-717052
    • 3-(4-Bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid
    • インチ: 1S/C10H8BrNO3S/c1-2-7-8(10(13)14)9(12-15-7)5-3-16-4-6(5)11/h3-4H,2H2,1H3,(H,13,14)
    • InChIKey: HSNLPEGCOCHYOF-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CSC=C1C1C(C(=O)O)=C(CC)ON=1

計算された属性

  • せいみつぶんしりょう: 300.94083g/mol
  • どういたいしつりょう: 300.94083g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 279
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

3-(4-Bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-717052-0.25g
3-(4-bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid
2137998-32-2 95.0%
0.25g
$1366.0 2025-03-12
Enamine
EN300-717052-0.5g
3-(4-bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid
2137998-32-2 95.0%
0.5g
$1426.0 2025-03-12
Enamine
EN300-717052-1.0g
3-(4-bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid
2137998-32-2 95.0%
1.0g
$1485.0 2025-03-12
Enamine
EN300-717052-5.0g
3-(4-bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid
2137998-32-2 95.0%
5.0g
$4309.0 2025-03-12
Enamine
EN300-717052-10.0g
3-(4-bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid
2137998-32-2 95.0%
10.0g
$6390.0 2025-03-12
Enamine
EN300-717052-0.05g
3-(4-bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid
2137998-32-2 95.0%
0.05g
$1247.0 2025-03-12
Enamine
EN300-717052-2.5g
3-(4-bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid
2137998-32-2 95.0%
2.5g
$2912.0 2025-03-12
Enamine
EN300-717052-0.1g
3-(4-bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid
2137998-32-2 95.0%
0.1g
$1307.0 2025-03-12

3-(4-Bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid 関連文献

3-(4-Bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acidに関する追加情報

3-(4-Bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid: A Comprehensive Overview

The compound 3-(4-Bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid, with the CAS number 2137998-32-2, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a brominated thiophene ring with an ethyl-substituted oxazole moiety. The presence of these functional groups endows the molecule with intriguing chemical properties and potential applications in drug design and material science.

The synthesis of 3-(4-Bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid involves a series of carefully designed reactions that highlight the versatility of heterocyclic chemistry. Researchers have employed various strategies, including coupling reactions and cyclization processes, to construct this compound efficiently. Recent advancements in catalytic methods have further streamlined its synthesis, making it more accessible for large-scale production and subsequent studies.

One of the most compelling aspects of this compound is its pharmacological profile. Studies have demonstrated that 3-(4-Bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid exhibits potent biological activity across multiple pathways. For instance, it has shown promise as an inhibitor of key enzymes involved in inflammatory responses, making it a potential candidate for anti-inflammatory drug development. Additionally, its ability to modulate receptor activity suggests its utility in treating conditions such as neurodegenerative diseases and cancer.

The structural features of this compound play a pivotal role in its biological activity. The thiophene ring, substituted with a bromine atom at the 4-position, contributes to the molecule's electronic properties and enhances its stability. Meanwhile, the oxazole moiety introduces hydrogen bonding capabilities and aromaticity, which are crucial for interactions with biological targets. These characteristics underscore the importance of rational drug design in optimizing molecular properties for therapeutic applications.

Recent research has also explored the use of 3-(4-Bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid in materials science. Its ability to form stable coordination complexes with metal ions has led to investigations into its potential as a ligand in catalysis and sensing applications. Furthermore, its photophysical properties make it a candidate for use in optoelectronic devices, although more studies are needed to fully realize this potential.

In terms of environmental impact, this compound has been subjected to rigorous testing to assess its biodegradability and toxicity profiles. Initial findings suggest that it is relatively non-toxic under standard conditions, which aligns with current trends toward green chemistry and sustainable practices in pharmaceutical development.

The future outlook for 3-(4-Bromothiophen-

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